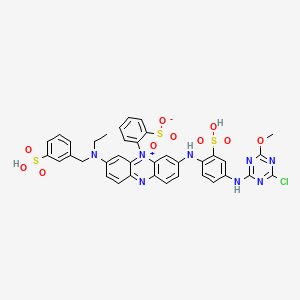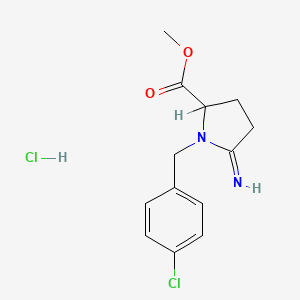
1-(p-Chlorobenzyl)-5-imino-2-pyrrolidinecarboxylic acid methyl ester hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(p-Chlorbenzyl)-5-Imino-2-Pyrrolidincarbonsäuremethylester-Hydrochlorid ist eine synthetische Verbindung, die zur Klasse der Piperidinderivate gehört. Diese Verbindungen sind aufgrund ihrer vielfältigen biologischen Aktivitäten für ihre bedeutende Rolle in der pharmazeutischen Industrie bekannt .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 1-(p-Chlorbenzyl)-5-Imino-2-Pyrrolidincarbonsäuremethylester-Hydrochlorid beinhaltet typischerweise die Reaktion von p-Chlorbenzylamin mit einem geeigneten Pyrrolidinderivat unter kontrollierten Bedingungen. Die Reaktion wird oft in Gegenwart einer Base und eines Lösungsmittels wie Methanol oder Ethanol durchgeführt .
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für diese Verbindung können die großtechnische Synthese unter Verwendung von automatisierten Reaktoren und Durchflusssystemen umfassen. Diese Verfahren gewährleisten eine hohe Ausbeute und Reinheit des Endprodukts .
Chemische Reaktionsanalyse
Arten von Reaktionen
1-(p-Chlorbenzyl)-5-Imino-2-Pyrrolidincarbonsäuremethylester-Hydrochlorid durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Reaktion kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid durchgeführt werden.
Reduktion: Reduktionsreaktionen können die Verwendung von Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid beinhalten.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel (z. B. Kaliumpermanganat), Reduktionsmittel (z. B. Natriumborhydrid) und Nucleophile (z. B. Amine, Thiole). Die Reaktionen werden typischerweise unter kontrollierten Temperatur- und pH-Bedingungen durchgeführt, um die gewünschte Produktbildung zu gewährleisten .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Zum Beispiel kann Oxidation Carbonsäuren ergeben, während Reduktion Alkohole oder Amine erzeugen kann .
Wissenschaftliche Forschungsanwendungen
1-(p-Chlorbenzyl)-5-Imino-2-Pyrrolidincarbonsäuremethylester-Hydrochlorid hat mehrere wissenschaftliche Forschungsanwendungen, darunter:
Chemie: Es wird als Baustein bei der Synthese komplexerer Piperidinderivate verwendet.
Biologie: Die Verbindung wird auf ihre potentiellen biologischen Aktivitäten untersucht, wie z. B. antimikrobielle und krebshemmende Eigenschaften.
Medizin: Es wird auf seine möglichen therapeutischen Anwendungen bei der Behandlung verschiedener Krankheiten untersucht.
Industrie: Die Verbindung wird bei der Entwicklung neuer Materialien und chemischer Prozesse verwendet
Analyse Chemischer Reaktionen
Types of Reactions
1-(p-Chlorobenzyl)-5-imino-2-pyrrolidinecarboxylic acid methyl ester hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where the p-chlorobenzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
1-(p-Chlorobenzyl)-5-imino-2-pyrrolidinecarboxylic acid methyl ester hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex piperidine derivatives.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes
Wirkmechanismus
Der Wirkungsmechanismus von 1-(p-Chlorbenzyl)-5-Imino-2-Pyrrolidincarbonsäuremethylester-Hydrochlorid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen im Körper. Diese Zielstrukturen können Enzyme, Rezeptoren oder andere Proteine sein, die eine Rolle in verschiedenen biologischen Signalwegen spielen. Die Wirkungen der Verbindung werden durch diese Wechselwirkungen vermittelt, was zu Veränderungen in zellulären Prozessen und Funktionen führt .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Piperidin: Ein sechsgliedriger heterozyklischer Amin, der in der Arzneimittelsynthese weit verbreitet ist.
Piperin: Ein Alkaloid, das in schwarzem Pfeffer vorkommt und verschiedene biologische Aktivitäten aufweist.
Evodiamin: Ein Piperidinalkaloid mit potentiellen krebshemmenden Eigenschaften.
Einzigartigkeit
1-(p-Chlorbenzyl)-5-Imino-2-Pyrrolidincarbonsäuremethylester-Hydrochlorid ist aufgrund seiner spezifischen chemischen Struktur einzigartig, die ihm besondere biologische Aktivitäten und chemische Reaktivität verleiht. Seine p-Chlorbenzyl-Gruppe und der Pyrrolidin-Ring tragen im Vergleich zu anderen Piperidinderivaten zu seinen einzigartigen Eigenschaften bei .
Eigenschaften
CAS-Nummer |
102584-38-3 |
|---|---|
Molekularformel |
C13H16Cl2N2O2 |
Molekulargewicht |
303.18 g/mol |
IUPAC-Name |
methyl 1-[(4-chlorophenyl)methyl]-5-iminopyrrolidine-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C13H15ClN2O2.ClH/c1-18-13(17)11-6-7-12(15)16(11)8-9-2-4-10(14)5-3-9;/h2-5,11,15H,6-8H2,1H3;1H |
InChI-Schlüssel |
VOMBXUFGNCRPQL-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1CCC(=N)N1CC2=CC=C(C=C2)Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


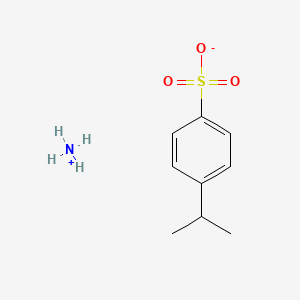
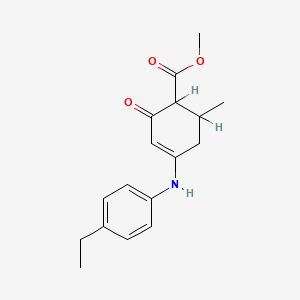

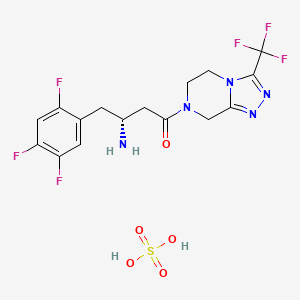
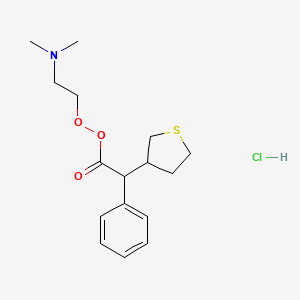
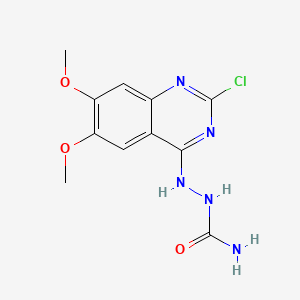
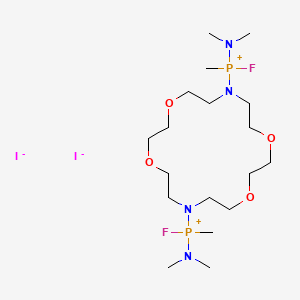
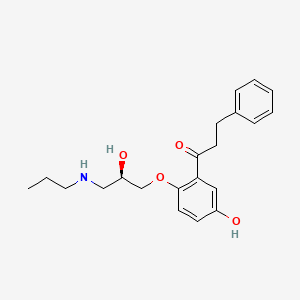
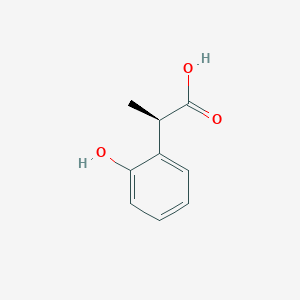
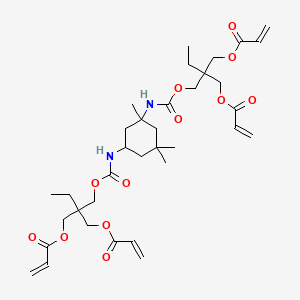

![3-[N-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]anilino]propanenitrile;sulfate](/img/structure/B12750020.png)

